4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid
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Overview
Description
4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid is a chemical compound with the molecular formula C9H14N2O2. It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties. This compound features an imidazole ring substituted with an ethyl group and a butanoic acid chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid typically involves the condensation of 1-ethylimidazole with a suitable butanoic acid derivative. One common method is the reaction of 1-ethylimidazole with 4-chlorobutanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is often purified through recrystallization or chromatography techniques to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 4-(1-ethyl-1h-imidazol-5-yl)butanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The carboxylic acid group can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
4-(1-Ethyl-1h-imidazol-5-yl)butanoic acid can be compared with other imidazole derivatives such as:
4-(1H-Imidazol-1-yl)butanoic acid: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
4-(1-Methyl-1H-imidazol-5-yl)butanoic acid: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
4-(1-Propyl-1H-imidazol-5-yl)butanoic acid: Has a longer alkyl chain, which can influence its solubility and interaction with biological targets .
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of imidazole derivatives.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(3-ethylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-2-11-7-10-6-8(11)4-3-5-9(12)13/h6-7H,2-5H2,1H3,(H,12,13) |
InChI Key |
KELLQIYBELDQQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CCCC(=O)O |
Origin of Product |
United States |
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